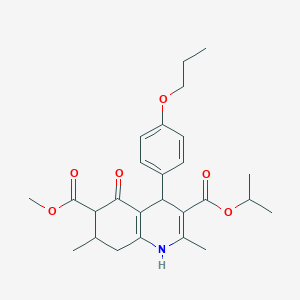![molecular formula C18H17ClN2O2 B6071288 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6071288.png)
3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied due to its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide is a selective antagonist of mGluR1. It binds to the receptor and prevents the activation of the receptor by glutamate. This results in the inhibition of downstream signaling pathways, which are responsible for the physiological effects of mGluR1 activation.
Biochemical and Physiological Effects:
3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the striatum, which is associated with the motor symptoms of Parkinson's disease. It has also been shown to reduce the expression of pro-inflammatory cytokines in the hippocampus, which is associated with the development of seizures. In chronic pain, 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has been shown to reduce the expression of pain-related genes in the spinal cord.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has several advantages for lab experiments. It is a selective antagonist of mGluR1, which allows for the study of the specific effects of mGluR1 activation. It is also stable and can be easily synthesized in large quantities.
However, 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide also has some limitations. It has low solubility in water, which can make it difficult to administer in some experiments. It also has low bioavailability, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the study of 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide. One direction is the development of more potent and selective antagonists of mGluR1. Another direction is the study of the potential therapeutic applications of 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide in other neurological disorders such as Alzheimer's disease and Huntington's disease. Finally, the study of the long-term effects of 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide on the brain and other organs is also an important direction for future research.
Métodos De Síntesis
3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide can be synthesized using various methods. One of the most common methods is the reaction of 3-chloro-2-methylbenzoic acid with cyclopropylcarbonyl chloride, followed by the reaction with 3-aminobenzamide. The final product is obtained by the reaction of the intermediate with ethanol.
Aplicaciones Científicas De Investigación
3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. In Parkinson's disease, mGluR1 has been found to play a crucial role in the pathogenesis of the disease. Studies have shown that 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide can reduce the motor symptoms associated with Parkinson's disease in animal models.
In epilepsy, mGluR1 has been found to be overexpressed in the hippocampus, which is associated with the development of seizures. Studies have shown that 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide can reduce the frequency and severity of seizures in animal models.
In chronic pain, mGluR1 has been found to play a crucial role in the transmission of pain signals. Studies have shown that 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide can reduce the pain sensation in animal models.
Propiedades
IUPAC Name |
3-chloro-N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-11-15(20-17(22)12-8-9-12)6-3-7-16(11)21-18(23)13-4-2-5-14(19)10-13/h2-7,10,12H,8-9H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHIDBYCDNYIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-methoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6071209.png)
![N-[1-(2-furylmethyl)-4-piperidinyl]-N-methyl-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6071217.png)
![1-(2,6-difluorobenzyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6071223.png)

![2-(3-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1H-indol-1-yl)acetamide](/img/structure/B6071244.png)
![1-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6071254.png)
![5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6071262.png)
![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6071267.png)


![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-methoxy-N-methyl-2-phenylacetamide](/img/structure/B6071289.png)


![7-(2-cyclohexylethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6071301.png)